![molecular formula C7H6N4 B1601162 4-Aminopyrido[2,3-d]pyrimidine CAS No. 37538-65-1](/img/structure/B1601162.png)

4-Aminopyrido[2,3-d]pyrimidine

Vue d'ensemble

Description

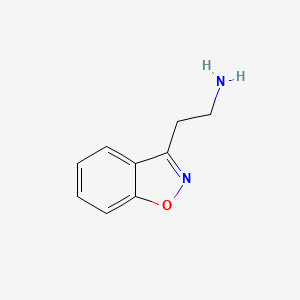

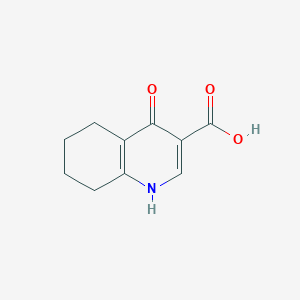

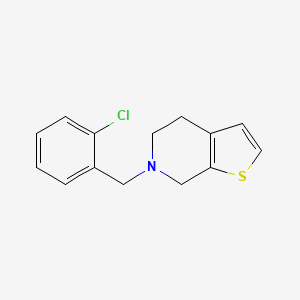

Pyrido[2,3-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has been found to exhibit antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

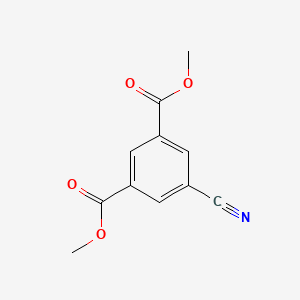

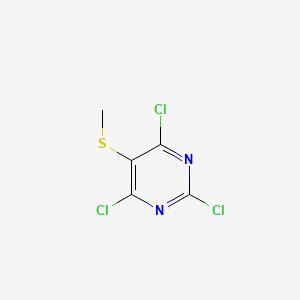

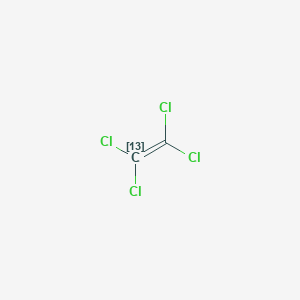

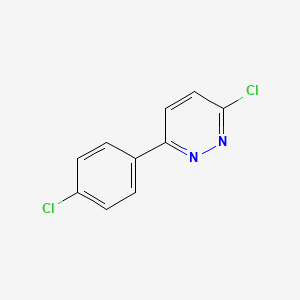

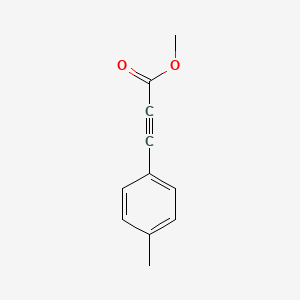

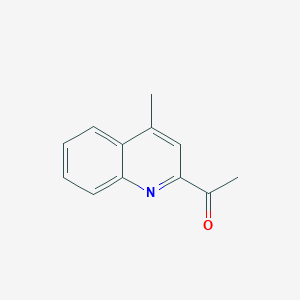

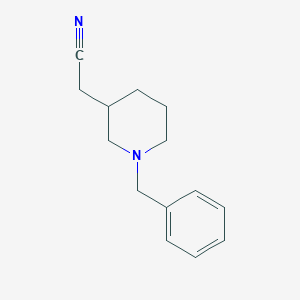

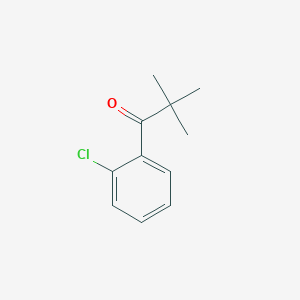

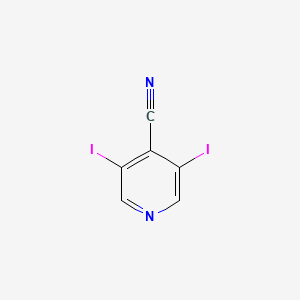

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gave (2Е)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which was further used for the preparation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives .Molecular Structure Analysis

The formation of the pyrido[2,3-d]pyrimidine ring system was confirmed by 1Н and 13С NMR spectroscopy, as well as by IR spectral data . For example, the 1Н NMR spectrum of compound 3 showed proton signals of the pyridine ring as doublets at 6.96 and 8.11 ppm, while the signal of the NH2 group was observed at 7.76 ppm .Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Applications De Recherche Scientifique

Agents anticancéreux

Les dérivés de la 4-aminopyrido[2,3-d]pyrimidine se sont révélés prometteurs en tant qu’agents anticancéreux. Ils ciblent diverses voies et protéines associées au cancer, telles que les tyrosines kinases, qui sont essentielles à la signalisation et à la croissance cellulaires . Ces composés peuvent inhiber la prolifération des cellules cancéreuses et ont été étudiés pour leur efficacité contre différents types de cancer, notamment le cancer du sein et la leucémie.

Agents antibactériens

La recherche a indiqué que la this compound a un potentiel en tant qu’agent antibactérien. Sa structure lui permet d’interagir avec les enzymes bactériennes et d’inhiber leur fonction, ce qui peut conduire au développement de nouveaux antibiotiques, en particulier face à la résistance croissante aux antibiotiques .

Dépresseurs du système nerveux central

Dans le domaine des neurosciences, les dérivés de la this compound ont été explorés pour leurs propriétés dépressives du système nerveux central (SNC). Ils peuvent aider dans le traitement des troubles caractérisés par une activité neuronale excessive, comme l’épilepsie .

Applications anticonvulsivantes

Les propriétés anticonvulsivantes de la this compound en font un candidat pour le développement de nouveaux traitements des troubles convulsifs. Sa capacité à moduler les systèmes de neurotransmetteurs pourrait conduire à des médicaments anticonvulsivants plus efficaces et plus sûrs .

Effets anti-inflammatoires et analgésiques

La this compound a montré des effets anti-inflammatoires et analgésiques, suggérant son utilisation dans la gestion de la douleur et de l’inflammation. Cela pourrait être particulièrement utile dans des affections comme l’arthrite et d’autres maladies inflammatoires chroniques .

Propriétés antipyrétiques

Les propriétés antipyrétiques du composé indiquent son utilisation potentielle dans la réduction de la fièvre. En modulant les mécanismes de régulation de la température du corps, il pourrait servir de base à de nouveaux médicaments antipyrétiques .

Inhibition de la dihydrofolate réductase

Les dérivés de la this compound ont été étudiés pour leur rôle dans l’inhibition de la dihydrofolate réductase. Cette enzyme est impliquée dans la synthèse des nucléotides, et son inhibition peut conduire au développement de médicaments pour traiter les infections parasitaires et le cancer .

Inhibition des tyrosines kinases

En tant qu’inhibiteurs des tyrosines kinases, ces dérivés peuvent interférer avec les voies de signalisation qui sont souvent dysrégulées dans les cellules cancéreuses. Cette application est importante dans le développement de thérapies anticancéreuses ciblées, qui visent à attaquer les cellules cancéreuses sans affecter les cellules normales .

Mécanisme D'action

Target of Action

Pyrido[2,3-d]pyrimidin-4-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It targets various proteins including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets through ligand-induced dimerization or oligomerization . The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .

Biochemical Pathways

The activation of these targets affects various signaling pathways, leading to a range of downstream effects . For instance, the activation of tyrosine kinase can lead to the activation of several downstream pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

While specific ADME properties of Pyrido[2,3-d]pyrimidin-4-amine are not readily available, it’s worth noting that the compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This characteristic could potentially impact its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of Pyrido[2,3-d]pyrimidin-4-amine’s action are diverse due to its broad spectrum of targets. For instance, it has been found to have antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . In the context of cancer, it can lead to cell cycle arrest and inhibit cell proliferation .

Action Environment

The action, efficacy, and stability of Pyrido[2,3-d]pyrimidin-4-amine can be influenced by various environmental factors. For example, the concentration of its targets in the cellular environment can impact its efficacy . Additionally, the compound’s lipophilicity could influence its stability and action in different physiological environments .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pyrido[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins . This interaction is significant because tyrosine kinases are involved in the regulation of various cellular processes, including cell division, differentiation, and metabolism. Pyrido[2,3-d]pyrimidin-4-amine has been shown to inhibit the activity of these kinases, thereby affecting the signaling pathways they regulate .

Cellular Effects

Pyrido[2,3-d]pyrimidin-4-amine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . By inhibiting CDKs, pyrido[2,3-d]pyrimidin-4-amine can induce cell cycle arrest, leading to the inhibition of cell proliferation. Additionally, this compound has been shown to modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells .

Molecular Mechanism

The molecular mechanism of pyrido[2,3-d]pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of tyrosine kinases, preventing the transfer of phosphate groups to tyrosine residues . This inhibition disrupts the downstream signaling pathways that are crucial for cell survival and proliferation. Furthermore, pyrido[2,3-d]pyrimidin-4-amine can inhibit the activity of other enzymes, such as dihydrofolate reductase, which is involved in DNA synthesis and repair . By inhibiting these enzymes, the compound can induce DNA damage and promote cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrido[2,3-d]pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that pyrido[2,3-d]pyrimidin-4-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium.

Dosage Effects in Animal Models

The effects of pyrido[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, pyrido[2,3-d]pyrimidin-4-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

Pyrido[2,3-d]pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . This metabolism can lead to the formation of active metabolites that retain the biological activity of the parent compound. Additionally, pyrido[2,3-d]pyrimidin-4-amine can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, pyrido[2,3-d]pyrimidin-4-amine is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic cation transporters . Once inside the cell, pyrido[2,3-d]pyrimidin-4-amine can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity, as they determine its availability at the target sites.

Subcellular Localization

The subcellular localization of pyrido[2,3-d]pyrimidin-4-amine is essential for its activity and function. The compound has been shown to localize to specific cellular compartments, including the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct pyrido[2,3-d]pyrimidin-4-amine to these organelles. In the nucleus, the compound can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes . In the mitochondria, pyrido[2,3-d]pyrimidin-4-amine can influence mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential .

Propriétés

IUPAC Name |

pyrido[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZILSYOEHMXZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500480 | |

| Record name | Pyrido[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37538-65-1 | |

| Record name | Pyrido[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)